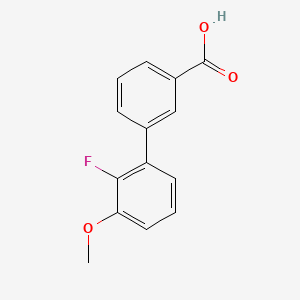

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorine-sacrificial Cyclizations

The compound is used in fluorine-sacrificial cyclizations, leading to the synthesis of compounds like 5-fluoropyrazoles. These compounds are obtained through mild base catalysis and undergo consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition. This method is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Volle & Schlosser, 2000).

Synthesis of PET Radiotracers

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid derivatives are used in the synthesis of PET radiotracers. These radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are synthesized through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is crucial for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Reactions and Thermal Cyclizations

Reactions and thermal cyclizations of similar compounds have been studied, leading to the formation of products like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. These reactions are pivotal for understanding the behavior of these compounds under various conditions and could be useful in synthesizing new materials or drugs (Pimenova et al., 2003).

Synthesis of Fluorinated Beta-Amino Acids

The compound also plays a role in the synthesis of fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, which has significant potential as a building block in medicinal chemistry. These acids are synthesized through a series of reactions, including bromofluorination and reduction of the imino bond. The synthesis of these compounds is fundamental in the development of new drugs and understanding the role of fluorinated compounds in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Studies

Additionally, derivatives of this compound have been studied for their antimicrobial properties. For example, compounds have been synthesized and screened for antifungal and antibacterial activities. These studies are crucial in the search for new antimicrobial agents and understanding the bioactivity of such compounds (Patel & Patel, 2010).

Mecanismo De Acción

Target of Action

The primary target of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway .

Mode of Action

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid inhibits DHODH, thereby disrupting the normal function of the enzyme .

Biochemical Pathways

By inhibiting DHODH, 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.

Result of Action

The inhibition of DHODH by 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid results in a decrease in pyrimidine nucleotide synthesis . This can lead to a variety of molecular and cellular effects, including a decrease in DNA and RNA synthesis.

Análisis Bioquímico

Biochemical Properties

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This interaction is crucial as it can inhibit the enzyme’s activity, leading to potential therapeutic applications in treating hyperproliferative and inflammatory diseases . The compound’s ability to bind to specific sites on the enzyme highlights its importance in biochemical research.

Cellular Effects

The effects of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitochondrial enzyme dihydroorotate dehydrogenase, leading to changes in pyrimidine biosynthesis . This modulation can result in altered cell proliferation and immune responses, making it a valuable compound for studying cellular mechanisms.

Molecular Mechanism

At the molecular level, 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby affecting pyrimidine biosynthesis . This inhibition can lead to decreased proliferation of rapidly dividing cells, which is beneficial in conditions such as cancer and autoimmune diseases. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to reduced efficacy, highlighting the importance of understanding its temporal dynamics in experimental setups.

Dosage Effects in Animal Models

The effects of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. It primarily affects the pyrimidine biosynthesis pathway by inhibiting dihydroorotate dehydrogenase . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function. The compound’s role in these pathways highlights its significance in metabolic research.

Transport and Distribution

The transport and distribution of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Propiedades

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCQZIYBGGKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681806 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-35-1 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)